The synthesis of N-(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
The reaction conditions typically include solvents like dimethyl sulfoxide or acetonitrile and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion. Optimization of these steps can lead to increased yield and purity of the final product.
The molecular formula of N-(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is , with a molecular weight of approximately 374.4 g/mol. The structure consists of:
The compound's InChI key is DOCAZZHNSAXHEG-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure. The canonical SMILES representation is CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C(F)(F)F)C)C
, indicating its complex connectivity.
N-(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions:
These reactions can be influenced by factors such as temperature, pH, and the presence of catalysts.
The mechanism of action for N-(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific biological targets:
The precise molecular targets and pathways can vary depending on the biological context in which the compound is studied .
The physical properties of N-(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide include:
Chemical properties include:
Further analysis can reveal specific melting points, boiling points, and spectral data (e.g., NMR or IR spectra) that characterize this compound's behavior under various conditions.
N-(3,4-dimethoxyphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several potential applications:
Research continues into optimizing its efficacy and understanding its full range of biological effects .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2